1,2-Oxazinan-4-ol
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
1,2-oxazines and related compounds, which can be synthesized by dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines, play a significant role in chemical synthesis. These compounds are obtained from the cyclization of 3-acyl-1-nitrosopent-1-en-4-ones and have been utilized as electrophiles in various chemical reactions. Their importance lies in their use as chiral synthons and in the general reactions they undergo, indicating their versatility in synthetic chemistry (Sainsbury, 1991).
Therapeutic Applications
1,3,4-Oxadiazole derivatives, possessing a five-membered aromatic ring, exhibit a wide range of bioactivities. The structural feature of the 1,3,4-oxadiazole ring facilitates effective binding with various enzymes and receptors in biological systems, leading to a diverse array of therapeutic applications. These compounds have been extensively researched for their anticancer, antifungal, antibacterial, and other medicinal properties, highlighting the therapeutic worth of oxadiazole-tailored compounds (Verma et al., 2019).
Polymer-Supported Syntheses
Solid-phase synthesis (SPS) techniques have been employed to prepare oxazine and thiazine derivatives, demonstrating the synthetic flexibility and the potential for creating diverse compounds bearing functionalized 1,2-oxazine scaffolds. This approach has facilitated the stereoselective polymer-supported syntheses of morpholines, expanding the scope of heterocyclic compound synthesis (Králová et al., 2018).
Antimicrobial Activity
The antimicrobial activity of 1,3,4-oxadiazole derivatives underscores the potential of oxazinan-4-ol related compounds in addressing the challenge of antimicrobial resistance. These compounds have shown promising activity against a range of microbes, suggesting their potential as new drugs (Glomb & Świątek, 2021).
Catalysis and Material Science
Oxazoline-containing ligands have emerged as successful and versatile classes for asymmetric catalysis. Their application in metal-catalyzed transformations highlights the chemical utility of oxazinan-4-ol related structures in catalysis and material science, providing a foundation for the development of new catalytic systems (Hargaden & Guiry, 2009).
Mechanism of Action
Target of Action
It’s worth noting that oxazinanones, a class of compounds to which 1,2-oxazinan-4-ol belongs, have been found to be key structural units in bioactive natural products and pharmaceutically important molecules .
Mode of Action
It’s known that oxazinanones, including this compound, can be synthesized from α-amino acids via a brønsted acid-catalyzed intramolecular cyclization of n-cbz-protected diazoketones .
Biochemical Pathways
Oxazinanones, a class of compounds to which this compound belongs, have been found to be key structural units in bioactive natural products and pharmaceutically important molecules .
properties
IUPAC Name |
oxazinan-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c6-4-1-2-7-5-3-4/h4-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZDVIDTPXBOCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CONCC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2241130-96-9 |
Source
|
Record name | 1,2-oxazinan-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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